molecular formula C8H8N2O2S B1629236 3-(Cyanomethyl)benzenesulfonamide CAS No. 52320-62-4

3-(Cyanomethyl)benzenesulfonamide

Cat. No.: B1629236
CAS No.: 52320-62-4
M. Wt: 196.23 g/mol
InChI Key: UMHPWOVPACYGPY-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzenesulfonamide, a class of compounds known for their wide range of biological activities .

Scientific Research Applications

Carbonic Anhydrase Inhibition for Cancer Therapy

Research has shown that ureido-substituted benzenesulfonamides exhibit potent inhibition of human carbonic anhydrases (hCAs), specifically the transmembrane tumor-associated enzymes hCAs IX and XII. These enzymes are involved in tumor growth and metastasis. A study highlighted a compound within this class that significantly inhibited metastases formation in a model of breast cancer, suggesting potential for the development of novel antimetastatic drugs (Pacchiano et al., 2011).

Synthesis and Chemical Properties

Another aspect of research focuses on the synthesis and carbonic anhydrase inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides. These compounds have been shown to potently inhibit cytosolic isoforms of carbonic anhydrase, hCA I and II, indicating their potential in developing treatments for conditions where inhibition of these enzymes is beneficial (Gul et al., 2016).

Solubility and Thermodynamic Properties

The solubility determination and modeling of benzenesulfonamide in various solvents have been studied to understand its solid–liquid equilibrium, which is crucial for the development of separation and reaction processes in the chemical industry. This research provides essential data for optimizing the use and production of benzenesulfonamide derivatives in various applications (Li, Wu, & Liang, 2019).

Organic Synthesis Applications

Alkylated benzenesulfonamides, including those derived from 3-(Cyanomethyl)benzenesulfonamide, have been utilized in organic synthesis, such as in iron-catalyzed C(sp2)-C(sp3) cross-coupling reactions. These reactions enable the synthesis of alkylated aromatics, which are important for medicinal chemistry and other applications, demonstrating the versatility of benzenesulfonamide derivatives in facilitating novel chemical transformations (Bisz & Szostak, 2019).

Safety and Hazards

3-(Cyanomethyl)benzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-(Cyanomethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a gene that is overexpressed in many solid tumors . This overexpression is due to changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia . Therefore, the selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the enzyme, which results in a decrease in the enzyme’s activity . This interaction and the resulting changes can lead to a decrease in tumor growth and proliferation .

Biochemical Pathways

The inhibition of CA IX by this compound affects the metabolic pathway of tumor cells . Normally, tumor cells shift their metabolism to anaerobic glycolysis due to hypoxia . The inhibition of ca ix can disrupt this metabolic shift, affecting the downstream effects of this pathway .

Result of Action

The result of this compound’s action is a significant inhibitory effect against cancer cell lines . For example, certain derivatives of the compound showed significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity against these breast cancer cell lines . Moreover, some derivatives were able to induce apoptosis in the MDA-MB-231 cell line .

Properties

IUPAC Name

3-(cyanomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-4-7-2-1-3-8(6-7)13(10,11)12/h1-3,6H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHPWOVPACYGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610739
Record name 3-(Cyanomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52320-62-4
Record name 3-(Cyanomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyanomethyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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